Phenacyl thiocyanate

Description

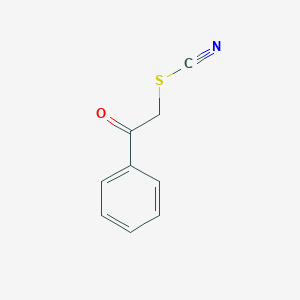

Structure

3D Structure

Properties

IUPAC Name |

phenacyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c10-7-12-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLVIJACDVJDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277242 | |

| Record name | Phenacyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5399-30-4 | |

| Record name | 5399-30-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenacyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenacyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Phenacyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacyl thiocyanate (2-oxo-2-phenylethyl thiocyanate) is an alpha-keto thiocyanate that serves as a versatile reagent in organic synthesis. This technical guide provides a comprehensive overview of its core chemical and physical properties, structural information, spectroscopic data, and established synthetic protocols. Due to a notable gap in the existing literature regarding its specific biological activity, this guide also presents a hypothetical mechanism of action based on the well-documented signaling pathways of the structurally related compound, phenylethyl isothiocyanate (PEITC). This document is intended to be a valuable resource for researchers utilizing or investigating phenacyl thiocyanate and related compounds in chemical and biomedical research.

Chemical Structure and Identification

Phenacyl thiocyanate is characterized by a phenacyl group attached to a thiocyanate moiety. The presence of the carbonyl group alpha to the thiocyanate imparts unique reactivity to the molecule.

| Identifier | Value |

| IUPAC Name | 2-oxo-2-phenylethyl thiocyanate[1] |

| CAS Number | 5399-30-4[1] |

| Molecular Formula | C₉H₇NOS[1] |

| Molecular Weight | 177.22 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CSC#N[1] |

| InChI | InChI=1S/C9H7NOS/c10-7-12-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2[1] |

| Synonyms | α-Thiocyanatoacetophenone, 2-(cyanosulfanyl)-1-phenylethan-1-one, Thiocyanic acid, 2-oxo-2-phenylethyl ester[1] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 74.1-74.6 °C | --INVALID-LINK--[2] |

| Boiling Point (Predicted) | 331.5 ± 25.0 °C | --INVALID-LINK--[2] |

| Density (Predicted) | 1.223 ± 0.06 g/cm³ | --INVALID-LINK--[2] |

| Water Solubility | 349.4 mg/L at 22 °C | --INVALID-LINK--[2] |

| Solubility in Organic Solvents | While quantitative data for phenacyl thiocyanate is limited, the related compound phenylethyl isothiocyanate is soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol at approximately 30 mg/mL. It is also reported to be soluble in heptane and triacetin.[3] | --INVALID-LINK--[3] |

Spectroscopic Data

The following sections provide an overview of the spectroscopic data for phenacyl thiocyanate.

¹H NMR Spectroscopy

The ¹H NMR spectrum of phenacyl thiocyanate is expected to show signals corresponding to the aromatic protons of the phenyl group and the methylene protons adjacent to the carbonyl and thiocyanate groups. Based on the structure, the aromatic protons would appear as multiplets in the downfield region (typically 7-8 ppm), and the methylene protons would appear as a singlet in the range of 4-5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the phenyl ring, the methylene carbon, and the thiocyanate carbon. The carbonyl carbon is expected to have the largest chemical shift (downfield), typically in the range of 190-200 ppm. The aromatic carbons will appear in the 120-140 ppm region. The thiocyanate carbon (C≡N) typically appears around 110-120 ppm, and the methylene carbon will be further upfield.

Infrared (IR) Spectroscopy

The IR spectrum of phenacyl thiocyanate provides key information about its functional groups. The most characteristic absorption bands are:

-

C≡N stretch: A sharp, strong absorption band around 2150-2160 cm⁻¹, characteristic of the thiocyanate group.

-

C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹, corresponding to the ketone carbonyl group.

-

Aromatic C-H stretch: Typically observed above 3000 cm⁻¹.

-

Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of phenacyl thiocyanate will show the molecular ion peak (M⁺) at m/z = 177. Key fragmentation patterns would likely involve the loss of the thiocyanate group (SCN), the cleavage of the bond between the carbonyl group and the methylene group, and the characteristic fragmentation of the benzoyl cation.

Synthesis and Reactivity

Phenacyl thiocyanate is commonly synthesized via a nucleophilic substitution reaction between a phenacyl halide (e.g., phenacyl bromide) and a thiocyanate salt.

Experimental Protocol: Synthesis of Phenacyl Thiocyanate

This protocol is adapted from a method utilizing a clay-supported ammonium thiocyanate.[4]

Materials:

-

Phenacyl bromide

-

Ammonium thiocyanate

-

Montmorillonite K10 clay

-

Acetone

-

Ethyl acetate

-

Hexane

-

Mortar and pestle

-

Silica gel for column chromatography

-

Rotary evaporator

Procedure:

Part A: Preparation of Clay-Supported Ammonium Thiocyanate

-

In a 500 mL round-bottomed flask equipped with a stir bar, dissolve 7.6 g of ammonium thiocyanate in 100 mL of acetone with stirring at room temperature until the salt is completely dissolved.

-

To this clear solution, add 10 g of montmorillonite K10 clay in portions over 10 minutes with continuous stirring. A reddish suspension will form.

-

Stir the suspension vigorously for an additional 30 minutes at room temperature.

-

Remove the acetone using a rotary evaporator under reduced pressure.

-

Flake the resulting dry solid crust from the walls of the flask with a spatula and continue solvent evaporation until a free-flowing light red powder of clay-supported ammonium thiocyanate is obtained (approximately 17.6 g).

Part B: Synthesis of Phenacyl Thiocyanate

-

In a mortar, combine phenacyl bromide (1 mmol) and the prepared K10-montmorillonite clay-supported ammonium thiocyanate (3 mmol).

-

Mix the solids with a spatula and then grind with a pestle for the time required for the reaction to complete (monitor by TLC).

-

Upon completion, directly load the solid reaction mixture onto a silica gel column.

-

Elute the column with an ethyl acetate-hexane solvent system (e.g., starting with a 9:1 ratio and gradually increasing the polarity).

-

Collect the fractions containing the product and evaporate the solvent using a rotary evaporator to afford pure phenacyl thiocyanate.

Reactivity and Use in Synthesis

Phenacyl thiocyanate is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. One notable application is in the synthesis of thiophenes. For instance, it can react with compounds containing an active methylene group in the presence of a base to form substituted 2-aminothiophenes.

Biological Activity and Signaling Pathways (Hypothetical)

As of the date of this document, there is a significant lack of published research specifically detailing the biological activity and mechanism of action of phenacyl thiocyanate. However, extensive research on the structurally similar compound, phenylethyl isothiocyanate (PEITC), provides a basis for a hypothetical model of phenacyl thiocyanate's potential biological effects. PEITC is known to induce apoptosis in cancer cells through various signaling pathways.[5][6][7][8][9][10]

The following diagram illustrates a hypothetical signaling pathway for phenacyl thiocyanate-induced apoptosis, extrapolated from the known mechanisms of PEITC. It is crucial to note that this pathway is speculative and requires experimental validation for phenacyl thiocyanate.

Stability and Storage

While specific stability data for phenacyl thiocyanate is not extensively documented, general guidelines for related compounds such as isothiocyanates suggest that it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Some related compounds are known to be sensitive to moisture.

Conclusion

Phenacyl thiocyanate is a valuable synthetic intermediate with well-defined chemical and physical properties. Its synthesis is straightforward, and its reactivity has been exploited for the construction of more complex molecules, particularly thiophene derivatives. While its spectroscopic profile is established, a significant opportunity exists for further research into its quantitative solubility in various organic solvents and the experimental determination of its boiling point. Most notably, the biological activity and specific mechanisms of action of phenacyl thiocyanate remain largely unexplored. Future investigations in this area, potentially guided by the known activities of its structural analogs, could reveal novel applications for this compound in drug discovery and development.

References

- 1. Phenacyl thiocyanate | C9H7NOS | CID 219693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PHENACYL THIOCYANATE CAS#: 5399-30-4 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. PHENACYL THIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 5. Effects of antioxidants and caspase-3 inhibitor on the phenylethyl isothiocyanate-induced apoptotic signaling pathways in human PLC/PRF/5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 7. Phenethyl isothiocyanate suppresses receptor activator of NF-kappaB ligand (RANKL)-induced osteoclastogenesis by blocking activation of ERK1/2 and p38 MAPK in RAW264.7 macrophages. | Sigma-Aldrich [merckmillipore.com]

- 8. Involvement of glutathione metabolism in the cytotoxicity of the phenethyl isothiocyanate and its cysteine conjugate to human leukaemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenethyl isothiocyanate triggers apoptosis in Jurkat cells made resistant by the overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characteristics of Phenacyl Thiocyanate

Introduction

Phenacyl thiocyanate (CAS No: 5399-30-4) is an organic compound featuring a phenacyl group attached to a thiocyanate moiety.[1][2] As a member of the thiocyanate class, it serves as a valuable intermediate in organic synthesis, particularly in the preparation of various sulfur and nitrogen-containing heterocyclic compounds. This document provides a comprehensive overview of its physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and characterization, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of phenacyl thiocyanate are summarized below. These data are critical for its handling, application in reactions, and analytical characterization.

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 5399-30-4 | [1][3] |

| Molecular Formula | C₉H₇NOS | [1][2][4] |

| Molecular Weight | 177.22 g/mol | [1][2][4] |

| IUPAC Name | 2-oxo-2-phenylethyl thiocyanate | [3] |

| Synonyms | α-Thiocyanatoacetophenone, Thiocyanic acid phenacyl ester | [2][3] |

| SMILES | N#CSCC(=O)c1ccccc1 | [4] |

| InChI | InChI=1S/C9H7NOS/c10-7-12-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2 | [4][5] |

| InChIKey | DLLVIJACDVJDIP-UHFFFAOYSA-N | [4][5] |

Physical Data

The physical state and solubility parameters are essential for designing experimental conditions.

| Property | Value | Conditions | Reference |

| Melting Point | 74.1 - 74.6 °C | - | [1][2][6] |

| Boiling Point | 331.5 ± 25.0 °C | Predicted | [1][2][6] |

| Density | 1.223 ± 0.06 g/cm³ | Predicted | [1][2][6] |

| Water Solubility | 349.4 mg/L | 22 °C | [1][2][6] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of phenacyl thiocyanate.

-

Infrared (IR) Spectroscopy : The IR spectrum of phenacyl thiocyanate is characterized by strong absorption bands corresponding to its key functional groups. A sharp, intense peak for the thiocyanate group (C≡N stretch) is typically observed around 2150-2160 cm⁻¹. Additionally, a strong absorption from the carbonyl group (C=O stretch) of the acetophenone moiety appears in the region of 1680-1700 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[7] The ¹H NMR spectrum would show signals for the aromatic protons of the phenyl ring, typically in the 7.5-8.0 ppm range, and a characteristic singlet for the methylene (-CH₂-) protons adjacent to the thiocyanate and carbonyl groups, expected around 4.5-5.0 ppm. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, the thiocyanate carbon, the methylene carbon, and the carbons of the aromatic ring.

-

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern.[7] The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (177.22 g/mol ).[5][7]

Synthesis and Experimental Protocols

Synthesis of Phenacyl Thiocyanate via Solid-State Grinding

A highly efficient and solvent-free method for synthesizing phenacyl thiocyanate involves the reaction of phenacyl bromide with a clay-supported ammonium thiocyanate reagent.[7]

Part 1: Preparation of Clay-Supported Ammonium Thiocyanate

-

Add 7.6 g of ammonium thiocyanate to 100 mL of acetone in a 500 mL round-bottomed flask equipped with a stir bar.

-

Stir the mixture at room temperature until the salt is completely dissolved.

-

Add 10 g of montmorillonite K10 clay in portions over 10 minutes with continuous stirring, resulting in a reddish suspension.

-

Stir the suspension vigorously for an additional 30 minutes at room temperature.

-

Remove the acetone using a rotary vacuum evaporator to obtain a dry solid crust.

-

Flake the solid from the flask walls with a spatula and continue evaporation until a free-flowing, light red powder of the clay-supported reagent is obtained.[7]

Part 2: Synthesis of Phenacyl Thiocyanate

-

In a mortar, combine phenacyl bromide (1 mmol) and the prepared K10-montmorillonite-supported ammonium thiocyanate (3 mmol).

-

Mix the solids with a spatula and then grind them with a pestle.[7]

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Once the conversion is complete, directly load the solid reaction mixture onto a silica gel column for purification.

-

Elute the column with an ethyl acetate-hexane solvent system (e.g., gradients from 9:1 to 3:1).

-

Collect the fractions containing the product and remove the solvents by rotary evaporation to yield pure phenacyl thiocyanate (reported yield: 99%).[7]

Biological Activity and Signaling Pathways

While phenacyl bromide, a precursor to phenacyl thiocyanate, is utilized in the synthesis of various bioactive thiazole-based compounds, publicly available literature from the conducted searches does not specify direct biological activities or signaling pathways for phenacyl thiocyanate itself.[8] Its primary role appears to be that of a chemical building block for creating more complex molecules with potential therapeutic applications.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, phenacyl thiocyanate is associated with the following hazards:

-

Harmful if swallowed (H302)

-

Harmful in contact with skin (H312)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

Harmful if inhaled (H332)

-

May cause respiratory irritation (H335)

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. PHENACYL THIOCYANATE CAS#: 5399-30-4 [m.chemicalbook.com]

- 2. PHENACYL THIOCYANATE CAS#: 5399-30-4 [amp.chemicalbook.com]

- 3. PHENACYL THIOCYANATE | 5399-30-4 [chemicalbook.com]

- 4. Phenacyl thiocyanate (CAS 5399-30-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Phenacyl thiocyanate [webbook.nist.gov]

- 6. 5399-30-4 CAS MSDS (PHENACYL THIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. PHENACYL THIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Phenacyl Thiocyanate: A Comprehensive Technical Guide for Researchers

For immediate release: A detailed technical guide on Phenacyl thiocyanate, providing researchers, scientists, and drug development professionals with essential data and protocols. This document outlines the compound's chemical identity, spectral properties, and a detailed synthesis method.

Compound Identification

Phenacyl thiocyanate is an organic compound featuring a phenacyl group attached to a thiocyanate moiety.

| Identifier | Value |

| Chemical Name | 2-oxo-2-phenylethyl thiocyanate |

| CAS Number | 5399-30-4 |

| Molecular Formula | C₉H₇NOS |

| Molecular Weight | 177.22 g/mol |

Spectral Data

The following tables summarize the key spectral data for Phenacyl thiocyanate, crucial for its identification and characterization.

Infrared (IR) Spectroscopy

| Technique | Key Peaks (cm⁻¹) | Source |

| KBr Wafer | 2150 (C≡N stretch), 1690 (C=O stretch) | [Aldrich Chemical Company, Inc.] |

Note: The provided IR peak values are characteristic absorptions for the thiocyanate and carbonyl functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Instrument | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Bruker AM-300 | CDCl₃ | ~7.9 | m | 2H | Aromatic (ortho) |

| ~7.6 | m | 1H | Aromatic (para) | ||

| ~7.5 | m | 2H | Aromatic (meta) | ||

| 4.6 | s | 2H | -CH₂- |

Source: Wiley-VCH GmbH

¹³C NMR (Carbon NMR)

| Solvent | Chemical Shift (δ) ppm | Assignment |

| CDCl₃ | ~190 | C=O |

| ~134 | Aromatic (para) | |

| ~133 | Aromatic (ipso) | |

| ~129 | Aromatic (meta) | |

| ~128 | Aromatic (ortho) | |

| ~112 | S-C≡N | |

| ~39 | -CH₂- |

Source: John Wiley & Sons, Inc.

Mass Spectrometry (MS)

| Technique | Library | Top Peak (m/z) | 2nd Highest (m/z) | 3rd Highest (m/z) |

| GC-MS | Main library | 105 | 77 | 51 |

Source: NIST Mass Spectrometry Data Center

Experimental Protocol: Synthesis of Phenacyl Thiocyanate

This section details a solvent-free method for the synthesis of Phenacyl thiocyanate from phenacyl bromide using clay-supported ammonium thiocyanate.[1]

Preparation of Clay-Supported Ammonium Thiocyanate

-

Dissolution: Dissolve 7.6 g of ammonium thiocyanate in 100 ml of acetone in a 500 ml round-bottomed flask equipped with a stir bar at room temperature.

-

Addition of Clay: To the clear solution, add 10 g of montmorillonite K10 clay in portions over 10 minutes with continuous stirring. A reddish suspension will form.

-

Stirring: Vigorously stir the suspension for an additional 30 minutes at room temperature.

-

Solvent Removal: Remove the acetone using a rotary vacuum evaporator under reduced pressure.

-

Drying: Scrape the dry solid crust from the flask walls with a spatula and continue solvent evaporation until a free-flowing light red powder is obtained.

Synthesis of Phenacyl Thiocyanate

-

Mixing: In a mortar, combine phenacyl bromide (1 mmol) and the prepared K10-montmorillonite clay-supported ammonium thiocyanate (3 mmol).

-

Grinding: Mix the solids with a spatula and then grind them together with a pestle for the required time.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Purification: Upon completion, directly load the solid reaction mixture onto a silica gel column.

-

Elution: Elute the product using an ethyl acetate-hexane solvent system (ranging from 9:1 to 3:1).

-

Isolation: Collect the fractions containing the pure product and remove the solvents using a rotary vacuum evaporator to yield pure phenacyl thiocyanate.

Caption: Workflow for the synthesis of Phenacyl thiocyanate.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the direct involvement of Phenacyl thiocyanate in defined cellular signaling pathways. While the broader class of isothiocyanates is known for various biological activities, including chemopreventive properties, specific studies on the signaling mechanisms of Phenacyl thiocyanate are not extensively documented. The thiocyanate ion itself is a substrate for peroxidases in biological systems, forming hypothiocyanous acid, which plays a role in innate immunity.[2][3] However, a direct link and detailed pathway for the title compound have yet to be elucidated. Researchers are encouraged to investigate this area to uncover potential therapeutic applications.

References

- 1. PHENACYL THIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 2. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of Phenacyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of phenacyl thiocyanate (also known as 2-oxo-2-phenylethyl thiocyanate). This document details the characteristic 1H and 13C NMR chemical shifts and assignments, offers a standardized experimental protocol for data acquisition, and presents the molecular structure and NMR signal correlations through a clear, graphical representation.

Introduction to Phenacyl Thiocyanate in Drug Discovery

Phenacyl thiocyanate is a versatile organic compound that serves as a key building block in the synthesis of various heterocyclic compounds, some of which have shown promising biological activities. Its structural elucidation is a critical step in ensuring the purity and identity of synthesized derivatives. NMR spectroscopy is an indispensable tool for the unambiguous characterization of such molecules, providing detailed information about the chemical environment of each atom.

1H and 13C NMR Spectral Data

The following tables summarize the quantitative 1H and 13C NMR spectral data for phenacyl thiocyanate. The data is presented to facilitate easy comparison and interpretation. The spectra are typically recorded in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard.

Table 1: 1H NMR Spectral Data of Phenacyl Thiocyanate (in CDCl3)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.95 | Doublet (d) | 2H | H-2', H-6' |

| 7.65 | Triplet (t) | 1H | H-4' |

| 7.50 | Triplet (t) | 2H | H-3', H-5' |

| 4.60 | Singlet (s) | 2H | -CH2- |

Table 2: 13C NMR Spectral Data of Phenacyl Thiocyanate (in CDCl3)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 190.5 | C=O |

| 134.5 | C-1' |

| 134.0 | C-4' |

| 129.0 | C-3', C-5' |

| 128.0 | C-2', C-6' |

| 111.5 | SCN |

| 40.0 | -CH2- |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for the acquisition of high-quality NMR spectra of phenacyl thiocyanate is outlined below.

1. Sample Preparation:

- Weigh approximately 10-20 mg of purified phenacyl thiocyanate.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument and Parameters:

- Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

- 1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.

- Number of Scans: 16-32, depending on the sample concentration.

- Spectral Width: 0-16 ppm.

- Acquisition Time: ~3-4 seconds.

- Relaxation Delay: 1-2 seconds.

- 13C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

- Spectral Width: 0-220 ppm.

- Acquisition Time: ~1-2 seconds.

- Relaxation Delay: 2 seconds.

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the resulting spectrum.

- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for 1H NMR and 13C NMR.

- Integrate the signals in the 1H NMR spectrum.

- Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of phenacyl thiocyanate and the assignment of its constituent atoms corresponding to the NMR signals.

An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of Phenacyl Thiocyanate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of phenacyl thiocyanate (C₉H₇NOS). The document details the characteristic spectral data, experimental protocols for sample analysis, and the logical workflows involved in the structural elucidation of this compound. The information presented is intended to support research, quality control, and development activities where identification and characterization of phenacyl thiocyanate are required.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule.[1] It measures the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to different types of chemical bonds. For phenacyl thiocyanate, IR spectroscopy is crucial for confirming the presence of its key structural features: the carbonyl group, the thiocyanate group, and the aromatic ring.

Quantitative IR Data

The Fourier Transform Infrared (FTIR) spectrum of phenacyl thiocyanate exhibits several characteristic absorption bands. The data presented below is compiled from established spectral databases and typical frequency ranges for the constituent functional groups.[2][3][4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3060 | C-H Stretch | Aromatic (Ar-H) | Medium-Weak |

| ~2155 | C≡N Stretch | Thiocyanate (-SCN) | Strong, Sharp |

| ~1685 | C=O Stretch | Ketone (Ar-C=O) | Strong |

| ~1595, ~1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1220 | C-C(=O)-C Stretch | Aryl Ketone | Medium |

| ~750, ~690 | C-H Bend | Monosubstituted Benzene | Strong |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The following protocol describes a standard procedure for obtaining an FTIR spectrum of a solid sample like phenacyl thiocyanate using the potassium bromide (KBr) pellet technique.[1]

-

Sample and Reagent Preparation:

-

Ensure the phenacyl thiocyanate sample is dry and pure.

-

Use spectroscopy-grade KBr, dried in an oven to remove moisture. .

-

-

Grinding:

-

Place approximately 1-2 mg of the phenacyl thiocyanate sample and 100-200 mg of dry KBr into an agate mortar.

-

Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering from large crystals.[1] .

-

-

Pellet Formation:

-

Transfer a portion of the powder mixture into a pellet press die.

-

Apply pressure using a mechanical or hydraulic press (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. .

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Run the sample scan to obtain the infrared spectrum of phenacyl thiocyanate. .

-

-

Data Processing:

-

Process the resulting spectrum to label the peaks corresponding to the principal functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the structural analysis of phenacyl thiocyanate, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is commonly employed. This method provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[5][6]

Mass Spectral Data

The mass spectrum of phenacyl thiocyanate shows a distinct molecular ion peak and several characteristic fragment ions. The data below is sourced from the NIST Mass Spectrometry Data Center.[5][7]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Relative Intensity |

| 177 | [C₉H₇NOS]⁺ | Molecular Ion [M]⁺ | Moderate |

| 105 | [C₇H₅O]⁺ | Benzoyl Cation | 100% (Base Peak) |

| 77 | [C₆H₅]⁺ | Phenyl Cation | High |

| 51 | [C₄H₃]⁺ | Phenyl Fragment | Moderate |

Fragmentation Pathway

Under electron ionization, phenacyl thiocyanate undergoes predictable fragmentation. The primary cleavage event is the alpha-cleavage of the bond between the carbonyl group and the methylene-thiocyanate group, which is a highly favorable pathway for ketones.

-

Formation of the Molecular Ion (m/z 177): The molecule loses an electron to form the molecular ion [C₆H₅C(O)CH₂SCN]⁺.

-

Formation of the Base Peak (m/z 105): The molecular ion fragments via cleavage of the C-C bond adjacent to the carbonyl group, resulting in the highly stable benzoyl cation [C₆H₅CO]⁺.[5] This is the most abundant ion, hence the base peak.

-

Formation of the Phenyl Cation (m/z 77): The benzoyl cation can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation [C₆H₅]⁺.[5]

-

Formation of m/z 51: The phenyl cation can undergo further fragmentation, leading to smaller, characteristic aromatic fragments such as [C₄H₃]⁺.[5]

The fragmentation pathway is visualized in the diagram below.

References

- 1. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 2. instanano.com [instanano.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Phenacyl thiocyanate | C9H7NOS | CID 219693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenacyl thiocyanate [webbook.nist.gov]

- 7. Phenacyl thiocyanate [webbook.nist.gov]

A Technical Guide to the Synthesis and Discovery of Phenacyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacyl thiocyanate (C₉H₇NOS) is an organic compound featuring a phenacyl group attached to a thiocyanate moiety.[1][2] As an α-thiocyanatoketone, it serves as a versatile and valuable building block in synthetic organic chemistry. Its structural framework allows for the efficient construction of various sulfur- and nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules and pharmaceutical agents.[3][4] This technical guide provides an in-depth overview of the synthesis, discovery, and potential applications of phenacyl thiocyanate, with a focus on detailed experimental protocols and quantitative data for researchers in the field.

Synthesis of Phenacyl Thiocyanate

The synthesis of phenacyl thiocyanate is primarily achieved through the nucleophilic substitution of a phenacyl halide with a thiocyanate salt. Variations of this method, including the use of solid supports and different starting materials, have been developed to improve efficiency and yield.

Primary Synthetic Routes

-

From Phenacyl Halides: The most common method involves the reaction of an alkyl halide, such as 2-bromoacetophenone (phenacyl bromide), with an alkali metal thiocyanate like ammonium or potassium thiocyanate.[5][6] This reaction is typically performed in an organic solvent such as acetone.

-

Clay-Supported Synthesis: An efficient and environmentally friendly modification utilizes montmorillonite K10 clay as a solid support for the thiocyanate salt. This solvent-free grinding method can lead to high yields and simplifies the purification process by avoiding aqueous work-ups.[5]

-

Oxy-thiocyanation of Alkenes: Another advanced approach is the direct oxy-thiocyanation of styrenes. This reaction uses ammonium thiocyanate in the presence of an oxidizing agent like cerium(IV) ammonium nitrate (CAN) to produce phenacyl thiocyanate derivatives.[4]

Quantitative Data on Synthesis

The following table summarizes quantitative data from a notable synthetic protocol for phenacyl thiocyanate.

| Reactant 1 | Reactant 2 | Catalyst/Support | Solvent | Time | Yield | Reference |

| Phenacyl bromide (1 mmol) | Ammonium thiocyanate (3 mmol) | Montmorillonite K10 clay | None (Grinding) | 5 min | 99% | [5] |

| Styrene | Ammonium Thiocyanate (NH₄SCN) | Cerium(IV) Ammonium Nitrate (CAN) | Methanol (MeOH) | 30-45 min | Moderate to High | [4] |

Experimental Protocols

This section provides a detailed methodology for a highly efficient synthesis of phenacyl thiocyanate.

Protocol: Clay-Supported Synthesis of Phenacyl Thiocyanate

This protocol is adapted from a method described by Meshram et al. (2012).[5]

1. Preparation of Clay-Supported Ammonium Thiocyanate:

-

Dissolve 7.6 g of ammonium thiocyanate in 100 ml of acetone in a 500 ml round-bottomed flask with stirring until the salt is fully dissolved.

-

Add 10 g of montmorillonite K10 clay in portions over 10 minutes to the clear solution while stirring. A reddish suspension will form.

-

Continue vigorous stirring for another 30 minutes at room temperature.

-

Remove the solvent using a rotary vacuum evaporator until a dry solid crust is formed.

-

Flake the solid from the flask walls with a spatula and resume solvent evaporation until a free-flowing light red powder is obtained.

2. Synthesis of Phenacyl Thiocyanate:

-

In a mortar, combine phenacyl bromide (1 mmol) and the prepared clay-supported ammonium thiocyanate (3 mmol).

-

Mix the solids with a spatula and then grind them together with a pestle for approximately 5 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Purification:

-

Once the reaction is complete as indicated by TLC, directly load the solid reaction mixture onto a silica gel column.

-

Elute the column with an ethyl acetate-hexane solvent system (ranging from 9:1 to 3:1).

-

Collect the fractions containing the product and evaporate the solvent using a rotary evaporator to afford pure phenacyl thiocyanate. The reported yield for this method is 99%.[5]

Visualizations of Workflows and Pathways

Synthesis Pathway

Caption: General reaction scheme for the synthesis of phenacyl thiocyanate.

Experimental Workflow

Caption: Step-by-step workflow for synthesis and purification.

Applications in Drug Discovery and Organic Synthesis

While phenacyl thiocyanate itself is primarily a synthetic intermediate, the broader class of organic thiocyanates has garnered attention for its diverse biological activities. Thiocyanate (SCN⁻) is a crucial substrate in mammalian host defense systems.[7]

Role in Synthesis of Bioactive Molecules

Phenacyl thiocyanate is a key precursor for synthesizing thiophene derivatives.[3] The thiophene nucleus is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds. For instance, the reaction of phenacyl thiocyanate with 3-formylchromone yields substituted 2-aminothiophenes, which are structurally similar to known bioactive compounds.[3]

Thiocyanate in Biological Signaling

In biological systems, thiocyanate is utilized by peroxidase enzymes, such as lactoperoxidase (LPO), to generate hypothiocyanous acid (HOSCN).[7] This molecule plays a significant role in innate immunity by exhibiting antimicrobial properties. The HOSCN pathway involves the oxidation of sulfhydryl groups in proteins, which can modulate cellular processes and defend against pathogens.[7]

Caption: Role of thiocyanate in the peroxidase host defense system.

Conclusion

Phenacyl thiocyanate is a readily synthesized and highly useful intermediate in organic chemistry. Efficient, high-yield synthetic methods, particularly those employing solid supports, make it an accessible building block for further chemical exploration. Its value is underscored by its utility in creating complex heterocyclic structures, such as thiophenes, which are of significant interest in medicinal chemistry and drug development. Furthermore, the biological relevance of the thiocyanate group itself in host defense pathways provides a compelling rationale for the continued investigation of molecules derived from phenacyl thiocyanate for potential therapeutic applications.

References

- 1. PHENACYL THIOCYANATE CAS#: 5399-30-4 [amp.chemicalbook.com]

- 2. Phenacyl thiocyanate [webbook.nist.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. PHENACYL THIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 6. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 7. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

The Ambident Reactivity of Phenacyl Thiocyanate: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Reactions of Phenacyl Thiocyanate with Nucleophiles, Providing Key Data and Methodologies for Drug Development Professionals.

Phenacyl thiocyanate (2-oxo-2-phenylethyl thiocyanate) is a versatile bifunctional reagent that holds significant interest for researchers in organic synthesis and medicinal chemistry. Its unique structure, featuring both an α-keto methylene group and an electrophilic thiocyanate moiety, allows for a diverse range of reactions with various nucleophiles. This technical guide provides a detailed overview of the reactivity of phenacyl thiocyanate, with a focus on its interactions with sulfur, nitrogen, and phosphorus nucleophiles. The information presented herein is intended to serve as a valuable resource for scientists engaged in drug discovery and development, offering insights into reaction mechanisms, experimental protocols, and the biological significance of the resulting products.

Core Reactivity Principles: The Ambident Nature of the Thiocyanate Group

The reactivity of phenacyl thiocyanate is largely dictated by the ambident nature of the thiocyanate group (-SCN) and the presence of the adjacent carbonyl group. The thiocyanate anion itself is a classic example of an ambident nucleophile, capable of attacking electrophiles through either the "soft" sulfur atom or the "harder" nitrogen atom.[1] This duality in reactivity can lead to the formation of either thiocyanates (R-SCN) or isothiocyanates (R-NCS), depending on the reaction conditions and the nature of the electrophile.[1]

In the context of phenacyl thiocyanate, the molecule presents multiple electrophilic sites for nucleophilic attack: the carbonyl carbon, the α-carbon, and the sulfur atom of the thiocyanate group. The course of the reaction is therefore highly dependent on the nature of the attacking nucleophile.

Reaction with Sulfur Nucleophiles: The Hantzsch Thiazole Synthesis

One of the most well-documented and synthetically useful reactions of phenacyl thiocyanate and its precursors (phenacyl halides) is with sulfur nucleophiles, particularly thioamides and thiourea, leading to the formation of 2-aminothiazoles. This reaction is a variation of the classic Hantzsch thiazole synthesis.[2]

The reaction of phenacyl bromide, a common precursor to phenacyl thiocyanate, with thiourea provides a high-yielding and straightforward route to 2-amino-4-phenylthiazole.[3] The reaction proceeds via an initial S-alkylation of the thiourea by the phenacyl bromide, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The use of phenacyl thiocyanate in this reaction is expected to proceed through a similar mechanism, with the thiocyanate acting as a leaving group.

Quantitative Data for Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is known for its efficiency. The following table summarizes representative yields for the synthesis of 2-amino-4-arylthiazoles from substituted phenacyl bromides and thiourea, which serve as a good proxy for the reactivity of phenacyl thiocyanate.

| Phenacyl Bromide Derivative | Thioamide/Thiourea | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| 4-Methylphenacyl bromide | Thiourea | Bu4NPF6 | MeOH | 15 | 96 | [3] |

| 4-Chlorophenacyl bromide | Thiourea | Bu4NPF6 | MeOH | 15 | 98 | [3] |

| 4-Bromophenacyl bromide | Thiourea | Bu4NPF6 | MeOH | 15 | 98 | [3] |

| 4-Nitrophenacyl bromide | Thiourea | Bu4NPF6 | MeOH | 15 | 95 | [3] |

| Phenacyl bromide | Thioacetamide | Bu4NPF6 | MeOH | 15 | 94 | [3] |

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole from Phenacyl Bromide and Thiourea

This protocol, adapted from established methods, provides a general procedure for the synthesis of 2-amino-4-phenylthiazole, a key product derivable from the phenacyl scaffold.[3]

Materials:

-

Phenacyl bromide (1 mmol)

-

Thiourea (1.2 mmol)

-

Tetrabutylammonium hexafluorophosphate (Bu4NPF6) (10 mol%)

-

Methanol (5 mL)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, combine phenacyl bromide (1 mmol), thiourea (1.2 mmol), and Bu4NPF6 (10 mol%).

-

Add methanol (5 mL) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.

-

Upon completion, filter the reaction mixture.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate (4:1) mixture as the eluent to afford the pure 2-amino-4-phenylthiazole.

Spectroscopic Data for 2-Amino-4-phenylthiazole

The characterization of the resulting 2-amino-4-phenylthiazole is crucial for confirming its structure. Below is a summary of its key spectroscopic data.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.80-7.78 (m, 2H, Ar-H), 7.40-7.36 (m, 2H, Ar-H), 7.29-7.25 (m, 1H, Ar-H), 6.75 (s, 1H, thiazole-H), 5.15 (br s, 2H, NH₂)[1] |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 168.2, 151.3, 134.7, 128.6, 127.6, 126.0, 103.4[1] |

| IR (KBr), ν (cm⁻¹) | 3425, 3280, 3120, 1620, 1520, 1480, 760, 690 |

| Mass Spectrum (EI), m/z | 176 (M⁺), 134, 103, 77 |

Reaction with Nitrogen Nucleophiles: A Pathway to Substituted Thiazoles and Isothiocyanates

The reaction of phenacyl thiocyanate with nitrogen nucleophiles, such as primary and secondary amines, is more complex and can lead to a variety of products. The outcome is highly dependent on the nature of the amine and the reaction conditions.

One plausible pathway involves the initial formation of a thiourea derivative, which can then undergo further reactions. For instance, the reaction of anilines with ammonium thiocyanate can produce phenylthiourea derivatives.[4] While direct reaction of phenacyl thiocyanate with amines is less documented, it is conceivable that it could lead to the formation of N-substituted 2-aminothiazoles or potentially undergo rearrangement to isothiocyanates. The synthesis of isothiocyanates from primary amines and carbon disulfide is a well-established method, suggesting that under certain conditions, the thiocyanate moiety could be transformed.[5]

A study on the synthesis of thiazole scaffold-based molecules reported the condensation of phenacyl thiocyanate with various amine hydrochlorides in dry methanol to yield hydrochloride salts of N-substituted 2-aminothiazoles.[6]

Experimental Protocol: Synthesis of N-Substituted 2-Aminothiazoles

The following protocol is adapted from the synthesis of thiazole derivatives from phenacyl thiocyanate and amine hydrochlorides.[6]

Materials:

-

Phenacyl thiocyanate (1 mmol)

-

Amine hydrochloride (1 mmol)

-

Dry Methanol

-

Aqueous NaOH

Procedure:

-

Dissolve phenacyl thiocyanate and the respective amine hydrochloride in dry methanol.

-

Maintain the pH of the reaction mixture between 4-5 under a nitrogen atmosphere.

-

Stir the reaction until completion, monitoring by TLC.

-

Upon formation of the hydrochloride salt of the product, treat the reaction mixture with aqueous NaOH to a pH of ~10.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reaction with Phosphorus Nucleophiles

The reactivity of phenacyl thiocyanate with phosphorus nucleophiles, such as triphenylphosphine, is not as extensively documented as its reactions with sulfur and nitrogen nucleophiles. However, based on the known reactivity of similar compounds, a few potential reaction pathways can be proposed. One possibility is the attack of the phosphine on the sulfur atom of the thiocyanate group, which could lead to the formation of a phosphonium salt and displacement of the cyanide ion. Alternatively, the phosphine could react at the α-carbon, displacing the thiocyanate group. Further research is required to fully elucidate the products and mechanisms of these reactions.

Visualization of Reaction Mechanisms and Workflows

To better illustrate the chemical transformations and experimental processes described, the following diagrams have been generated using the DOT language.

Hantzsch Thiazole Synthesis Mechanism

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Workflow for 2-Amino-4-phenylthiazole Synthesis

Caption: Workflow for 2-aminothiazole synthesis.

Relevance in Drug Development and Biological Activity

The 2-aminothiazole scaffold, readily accessible from phenacyl thiocyanate, is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1][7] Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9]

A notable example is the development of 2-amino-4-phenylthiazole derivatives as inhibitors of the HIV-1 nucleocapsid (NC) protein.[10] The NC protein is a key target for antiviral therapy due to its crucial role in viral replication. The 2-amino-4-phenylthiazole scaffold has been shown to fit into a hydrophobic pocket of the NC protein, acting as a guanine-mimetic and disrupting the protein's interaction with nucleic acids.[10] This inhibition of the NC protein's chaperone activity represents a promising avenue for the development of novel antiretroviral agents.

Signaling Pathway of HIV-1 Nucleocapsid Protein Inhibition

Caption: Inhibition of HIV-1 NC protein function.

Conclusion

Phenacyl thiocyanate is a valuable and versatile reagent with a rich reaction chemistry, primarily driven by the electrophilic nature of its carbonyl and thiocyanate groups. Its reaction with sulfur nucleophiles provides an efficient route to the biologically significant 2-aminothiazole scaffold, which has found applications in the development of novel therapeutics, including antiviral agents. The reactions with nitrogen nucleophiles offer pathways to other substituted thiazoles and related heterocycles. While the reactivity with phosphorus nucleophiles is less explored, it presents an area for future investigation. This guide provides researchers with a solid foundation of data and protocols to explore the full potential of phenacyl thiocyanate in their synthetic and drug discovery endeavors. Further kinetic studies and exploration of a broader range of nucleophiles will undoubtedly continue to expand the utility of this remarkable molecule.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. mdpi.com [mdpi.com]

- 6. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 10. pubs.acs.org [pubs.acs.org]

Electrophilic nature of the carbonyl group in phenacyl thiocyanate

An In-depth Technical Guide to the Electrophilic Nature of the Carbonyl Group in Phenacyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacyl thiocyanate (C₉H₇NOS) is a bifunctional organic molecule featuring a carbonyl group and a thiocyanate moiety. The inherent electrophilicity of the carbonyl carbon governs a significant portion of its chemical reactivity, making it a valuable intermediate in synthetic chemistry and a point of interest in medicinal chemistry. This technical guide provides a comprehensive analysis of the electronic properties, reactivity, and experimental investigation of the carbonyl group in phenacyl thiocyanate. We delve into the theoretical principles underpinning its electrophilic character, present quantitative data from analogous systems for comparative analysis, provide detailed experimental protocols for its synthesis and key reactions, and utilize diagrams to visualize fundamental concepts and workflows.

Introduction

The carbonyl group (C=O) is one of the most fundamental functional groups in organic chemistry, characterized by a polarized double bond that renders the carbon atom electrophilic.[1] This electrophilicity is the cornerstone of numerous chemical transformations. In phenacyl thiocyanate, the carbonyl group is positioned between a phenyl ring and a methylene group attached to a thiocyanate (-SCN). This specific molecular architecture modulates the reactivity of the carbonyl center, making it a subject of interest for designing novel synthetic pathways and biologically active molecules. Understanding the factors that influence the electrophilic nature of this carbonyl group is crucial for predicting reaction outcomes and developing new applications.

Theoretical Framework: The Electronic Landscape

The electrophilicity of the carbonyl carbon in phenacyl thiocyanate is primarily dictated by a combination of inductive and resonance effects.

-

Inductive Effect: The oxygen atom, being highly electronegative, strongly polarizes the C=O bond, withdrawing electron density from the carbon atom. This creates a significant partial positive charge (δ+) on the carbonyl carbon, making it susceptible to nucleophilic attack.[1] The adjacent phenyl group and the thiocyanate group also exert inductive influences.

-

Resonance Effect: The phenyl ring can participate in resonance with the carbonyl group, which can delocalize the π-electrons and slightly reduce the positive charge on the carbonyl carbon. However, the primary resonance contributor remains the structure with the polarized C=O bond.

-

Influence of the Thiocyanate Group: The α-thiocyanato substituent (-CH₂SCN) influences the carbonyl group's reactivity. The sulfur atom's electronegativity and the electron-withdrawing nature of the cyano group can impact the acidity of the adjacent methylene protons and, to a lesser extent, the electrophilicity of the carbonyl carbon itself. In many reactions, the initial step involves the deprotonation of the α-carbon, leading to the formation of a nucleophilic anion.[2]

The interplay of these electronic factors establishes the carbonyl carbon as a primary site for nucleophilic attack, a concept visually represented below.

Quantitative Data Analysis

Direct quantitative measurements of the electrophilicity of the carbonyl carbon in phenacyl thiocyanate are not extensively reported. However, we can draw valuable insights from spectroscopic data and computational studies on analogous compounds. The following table summarizes relevant data that helps in contextualizing its reactivity.

| Data Type | Compound/Group | Value | Significance for Electrophilicity | Reference |

| Spectroscopic Data | Phenacyl Thiocyanate | C=O stretch: ~1690-1700 cm⁻¹ (Typical) | The stretching frequency indicates a strong, polarized double bond, characteristic of an electrophilic carbonyl center. | [3] |

| Computational Data | Phenyl Isocyanate (PhNCO) | Hirshfeld Charge on C=O Carbon: +0.255 | A significant positive charge indicates a highly electrophilic center. Oxygen's high electronegativity is the primary driver. | [4] |

| Computational Data | Phenyl Isothiocyanate (PhNCS) | Hirshfeld Charge on N=C=S Carbon: +0.071 | The lower positive charge compared to the isocyanate analog suggests the thiocarbonyl carbon is less electrophilic. | [4] |

| Kinetic Data | Phenyl Isocyanate + Ethanol | Relative Rate: 4.8 x 10⁴ | The high reaction rate demonstrates the significant electrophilicity of the carbonyl group in a related system. | [4] |

| Kinetic Data | Phenyl Isothiocyanate + Ethanol | Relative Rate: 1 | The much slower reaction compared to the isocyanate highlights the lower electrophilicity of the thiocarbonyl carbon. | [4] |

Note: Data for isocyanate/isothiocyanate systems are provided to illustrate the general principle that carbonyl groups are significantly more electrophilic than their sulfur analogs due to the higher electronegativity of oxygen.[4] Recent computational studies on other carbonyl compounds confirm that electrophilicity is primarily governed by electrostatic attractions between the carbonyl and the incoming nucleophile.[5][6]

Experimental Protocols

Experimental investigation is key to understanding the reactivity of phenacyl thiocyanate. Below are detailed protocols for its synthesis and a representative reaction that showcases the electrophilic nature of its carbonyl group.

Synthesis of Phenacyl Thiocyanate from Phenacyl Bromide

This protocol is adapted from a method utilizing a clay-supported reagent for a high-yield, environmentally conscious synthesis.[7]

Materials:

-

Phenacyl bromide (1 mmol)

-

Ammonium thiocyanate (NH₄SCN)

-

Montmorillonite K10 clay

-

Acetone

-

Mortar and pestle

-

Silica gel for column chromatography

-

Ethyl acetate-hexane solvent system

Protocol:

-

Preparation of Clay-Supported Reagent:

-

In a 500 ml round-bottomed flask, dissolve 7.6 g of ammonium thiocyanate in 100 ml of acetone with stirring until the salt is fully dissolved.

-

Add 10 g of montmorillonite K10 clay in portions over 10 minutes with continuous stirring. A reddish suspension will form.

-

Stir the suspension vigorously for an additional 30 minutes at room temperature.

-

Remove the solvent using a rotary vacuum evaporator to obtain a dry, free-flowing, light-red powder of clay-supported ammonium thiocyanate.

-

-

Synthesis:

-

In a mortar, combine phenacyl bromide (1 mmol) and the prepared clay-supported ammonium thiocyanate (3 mmol).

-

Mix the solids with a spatula and then grind them with a pestle for the time stipulated by reaction monitoring (typically short, e.g., 5-10 minutes).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Purification:

-

Once the reaction is complete, directly load the solid reaction mixture onto a silica gel column.

-

Elute the product using an ethyl acetate-hexane solvent system (e.g., starting with 9:1 and moving to 3:1).

-

Collect the fractions containing the product and evaporate the solvent under reduced pressure to afford pure phenacyl thiocyanate (reported yield: 99%).[7]

-

Nucleophilic Addition: Reduction of the Carbonyl Group

A classic method to demonstrate carbonyl electrophilicity is its reduction to an alcohol using a hydride reagent like sodium borohydride (NaBH₄).

Materials:

-

Phenacyl thiocyanate (1 mmol)

-

Sodium borohydride (NaBH₄, 1.5 mmol)

-

Methanol (10 mL)

-

Deionized water

-

Diethyl ether

-

Saturated ammonium chloride solution (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup:

-

Dissolve phenacyl thiocyanate (1 mmol) in 10 mL of methanol in a round-bottomed flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reduction:

-

Slowly add sodium borohydride (1.5 mmol) to the cooled solution in small portions.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Workup and Isolation:

-

Quench the reaction by slowly adding 5 mL of saturated ammonium chloride solution.

-

Remove most of the methanol via rotary evaporation.

-

Add 15 mL of deionized water to the residue and extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, 1-phenyl-2-thiocyanatoethanol.

-

-

Characterization:

-

Analyze the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the conversion of the carbonyl group to a hydroxyl group.

-

Conclusion

The carbonyl group in phenacyl thiocyanate serves as a potent electrophilic center, a characteristic endowed by the high electronegativity of the oxygen atom. While modulated by the adjacent phenyl and thiocyanatomethyl groups, its reactivity is dominated by susceptibility to nucleophilic attack. This is supported by fundamental electronic principles, spectroscopic evidence, and the reactivity patterns of analogous chemical systems. The experimental protocols provided herein for its synthesis and functional group transformation confirm this electrophilic nature. For researchers in synthetic and medicinal chemistry, a firm grasp of the carbonyl group's electrophilicity is essential for leveraging phenacyl thiocyanate as a versatile building block for more complex molecular architectures.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Phenacyl thiocyanate | C9H7NOS | CID 219693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. PHENACYL THIOCYANATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Phenacyl Thiocyanate

To the Valued Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the thermal stability and decomposition of phenacyl thiocyanate. Following a comprehensive review of available scientific literature, it is important to note that specific experimental data from thermoanalytical studies (such as Thermogravimetric Analysis, Differential Scanning Calorimetry, and Pyrolysis-Gas Chromatography-Mass Spectrometry) on phenacyl thiocyanate is not extensively available in the public domain. Consequently, this guide will provide a foundational understanding of the anticipated thermal behavior of phenacyl thiocyanate based on the known chemistry of α-keto thiocyanates and related organic thiocyanates. It will also detail the standard experimental protocols used to assess thermal stability and decomposition, which would be applicable to phenacyl thiocyanate.

Introduction to Phenacyl Thiocyanate

Phenacyl thiocyanate, also known as 2-oxo-2-phenylethyl thiocyanate, is an organic compound featuring a phenacyl group attached to a thiocyanate moiety. Its chemical structure is C₆H₅C(O)CH₂SCN. This compound and its derivatives are of interest in synthetic organic chemistry and have been explored for their potential biological activities. Understanding the thermal stability of such compounds is crucial for their synthesis, purification, storage, and application, particularly in fields like drug development where thermal processing may be involved.

Expected Thermal Stability and Decomposition Pathways

While specific data is lacking, the thermal decomposition of organic thiocyanates can proceed through several potential pathways. The presence of the ketone functional group and the methylene bridge in phenacyl thiocyanate introduces additional complexities to its thermal degradation profile compared to simple alkyl or aryl thiocyanates.

General Thermal Decomposition Characteristics of Organic Thiocyanates:

Organic thiocyanates (R-S-C≡N) can undergo isomerization to the more thermally stable isothiocyanates (R-N=C=S). This process is known to be catalyzed by various factors, including heat.

Upon further heating, decomposition can occur, leading to the cleavage of C-S, S-CN, and C-C bonds. The likely decomposition products could include a variety of smaller molecules. For phenacyl thiocyanate, potential decomposition pathways may involve:

-

Isomerization: Thermal isomerization to phenacyl isothiocyanate.

-

Fragmentation:

-

Cleavage of the C-S bond to form a phenacyl radical and a thiocyanate radical.

-

Cleavage of the S-CN bond.

-

Decomposition of the phenacyl moiety, potentially leading to the formation of acetophenone, benzoic acid derivatives, and various gaseous products like carbon monoxide and carbon dioxide.

-

The thiocyanate group can decompose to form elemental sulfur, cyanogen, and other sulfur and nitrogen-containing compounds.

-

The exact decomposition products and their relative abundances would depend on the experimental conditions, such as temperature, heating rate, and the atmosphere (inert or oxidative).

A logical workflow for the investigation of the thermal decomposition of phenacyl thiocyanate is outlined below.

Methodologies for Thermal Analysis

To obtain the necessary data on the thermal stability and decomposition of phenacyl thiocyanate, the following experimental protocols are recommended.

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which the compound decomposes and the extent of mass loss at each stage.

-

Apparatus: A thermogravravimetric analyzer.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of phenacyl thiocyanate is placed in a tared TGA pan (e.g., alumina or platinum).

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to study thermal decomposition, or under an oxidative atmosphere like air to study thermo-oxidative decomposition.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and the enthalpy changes associated with decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of phenacyl thiocyanate is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated from a sub-ambient temperature to a temperature beyond its decomposition point at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic events like melting (characterized by a peak temperature and enthalpy of fusion) and exothermic events associated with decomposition.

-

3.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

-

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

A microgram-level sample of phenacyl thiocyanate is placed in a pyrolysis probe.

-

The sample is rapidly heated to a specific decomposition temperature (pyrolysis temperature) in an inert atmosphere (e.g., helium).

-

The resulting decomposition products are swept into the gas chromatograph for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

By performing pyrolysis at different temperatures, a profile of the decomposition products as a function of temperature can be obtained.

-

A potential decomposition pathway for phenacyl thiocyanate is visualized below.

Quantitative Data Summary (Hypothetical)

As no experimental data is currently available, the following tables are presented as templates for how such data would be structured for clarity and comparative analysis once obtained.

Table 1: Thermogravimetric Analysis (TGA) Data (Hypothetical)

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset Decomposition Temp (°C) | Data not available | Data not available |

| Peak Decomposition Temp (°C) | Data not available | Data not available |

| Mass Loss (%) - Step 1 | Data not available | Data not available |

| Mass Loss (%) - Step 2 | Data not available | Data not available |

| Final Residue (%) at 600 °C | Data not available | Data not available |

Table 2: Differential Scanning Calorimetry (DSC) Data (Hypothetical)

| Parameter | Value |

| Melting Point (°C) | Data not available |

| Enthalpy of Fusion (J/g) | Data not available |

| Decomposition Onset (°C) | Data not available |

| Decomposition Peak (°C) | Data not available |

| Enthalpy of Decomposition (J/g) | Data not available |

Table 3: Major Decomposition Products Identified by Py-GC-MS (Hypothetical)

| Retention Time (min) | Identified Compound | Proposed Origin |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Conclusion

The thermal stability and decomposition of phenacyl thiocyanate remain an area requiring experimental investigation. This guide has outlined the theoretical framework for its thermal behavior, based on the chemistry of related compounds, and has provided the standard methodologies for its empirical study. The generation of specific data through TGA, DSC, and Py-GC-MS is essential for a complete understanding of its thermal properties. Such information is critical for ensuring the safe handling, storage, and application of phenacyl thiocyanate in research and development, particularly within the pharmaceutical industry. We encourage researchers in this field to conduct these studies to fill the current knowledge gap.

Solubility Profile of Phenacyl Thiocyanate: A Technical Guide for Researchers

Introduction

Phenacyl thiocyanate (2-oxo-2-phenylethyl thiocyanate) is a versatile organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in diverse research and development settings. This technical guide provides a comprehensive overview of the available solubility data for phenacyl thiocyanate, detailed experimental protocols for solubility determination, and a logical workflow for solubility analysis.

Quantitative Solubility Data

Quantitative solubility data for phenacyl thiocyanate in a wide range of common organic solvents is not extensively reported in publicly available literature. However, its solubility in water has been documented.

Table 1: Quantitative Solubility of Phenacyl Thiocyanate

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Water | H₂O | 18.02 | 22 | 349.4 mg/L[1][2][3] |

Based on its chemical structure, which includes a polar ketone and thiocyanate group, as well as a nonpolar phenyl group, it is anticipated that phenacyl thiocyanate exhibits a range of solubilities in common organic solvents. Solvents used in its synthesis, such as acetone, suggest its solubility in such polar aprotic solvents.

Experimental Protocol for Solubility Determination

For researchers needing to determine the solubility of phenacyl thiocyanate in specific solvents, the following protocol, adapted from standard laboratory procedures for solubility assessment, is recommended. This method is based on the equilibrium saturation-shake-flask technique followed by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) for quantification.

Objective: To determine the equilibrium solubility of phenacyl thiocyanate in a selected organic solvent at a specified temperature.

Materials:

-

Phenacyl thiocyanate (high purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps

-

Shaking incubator or thermostatically controlled shaker

-

Centrifuge (optional)

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of phenacyl thiocyanate to a glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Clarification:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed for several hours to permit the settling of the undissolved solid.

-

For a more complete separation of the solid phase, the vial may be centrifuged at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any suspended solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of phenacyl thiocyanate.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

-

Logical Workflow for Solubility Determination